Cas no 2680808-84-6 (1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one)

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one is a synthetic compound featuring a 4-fluorophenyl group and a hydroxyazetidinone moiety. This compound exhibits notable structural stability and reactivity, making it suitable for various chemical transformations. Its unique functional groups enable versatile applications in organic synthesis, particularly in the construction of complex molecules.
1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one structure
2680808-84-6 structure
商品名:1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
CAS番号:2680808-84-6
MF:C11H12FNO2
メガワット:209.216886520386
CID:5830026
PubChem ID:165913032

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
    • EN300-28272792
    • 2680808-84-6
    • 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
    • インチ: 1S/C11H12FNO2/c1-8(14)13-6-11(15,7-13)9-2-4-10(12)5-3-9/h2-5,15H,6-7H2,1H3
    • InChIKey: MBFOCVHLCOVEGK-UHFFFAOYSA-N
    • ほほえんだ: FC1C=CC(=CC=1)C1(CN(C(C)=O)C1)O

計算された属性

  • せいみつぶんしりょう: 209.08520679g/mol
  • どういたいしつりょう: 209.08520679g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 255
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 40.5Ų

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28272792-1.0g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
1.0g
$842.0 2025-03-19
Enamine
EN300-28272792-0.05g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-28272792-10.0g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-28272792-0.1g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-28272792-0.25g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
0.25g
$774.0 2025-03-19
Enamine
EN300-28272792-2.5g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
2.5g
$1650.0 2025-03-19
Enamine
EN300-28272792-5.0g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-28272792-0.5g
1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one
2680808-84-6 95.0%
0.5g
$809.0 2025-03-19

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one 関連文献

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-oneに関する追加情報

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one (CAS No. 2680808-84-6): An Overview

1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one (CAS No. 2680808-84-6) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of azetidinones, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

The core structure of 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one features a fluorinated phenyl group and a hydroxyazetidine moiety, both of which contribute to its pharmacological profile. The presence of the fluorine atom enhances the lipophilicity and metabolic stability of the molecule, while the hydroxyazetidine ring provides a flexible scaffold for binding to various biological targets.

Recent studies have highlighted the potential of 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one in modulating key signaling pathways involved in inflammation and cancer. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and tumorigenesis. The researchers found that 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one selectively targets the IKKβ kinase, which is responsible for NF-κB activation, thereby reducing inflammation and preventing cancer cell proliferation.

In addition to its anti-inflammatory and anti-cancer properties, 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one has shown promise in neuroprotective applications. A 2023 study in the Journal of Neurochemistry reported that this compound exhibits neuroprotective effects by inhibiting microglial activation and reducing oxidative stress in neuronal cells. The authors suggested that the hydroxyazetidine moiety plays a crucial role in mediating these neuroprotective effects, making 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

The synthesis of 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 4-fluorobenzaldehyde with an appropriate azetidine derivative followed by cyclization to form the hydroxyazetidine ring. This synthetic route is scalable and can be adapted for large-scale production, making it suitable for pharmaceutical development.

The pharmacokinetic properties of 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one have also been investigated. Studies have shown that this compound exhibits good oral bioavailability and favorable pharmacokinetic parameters, including a long half-life and low clearance rate. These properties make it an attractive candidate for oral administration in clinical settings.

Clinical trials are currently underway to evaluate the safety and efficacy of 1-[3-(4-Fluorophenyl)-3-hydroxyazetidin-1-yl]ethan-1-one. Preliminary results from Phase I trials have indicated that the compound is well-tolerated at therapeutic doses with minimal side effects. Phase II trials are expected to provide further insights into its therapeutic potential across various disease indications.

In conclusion, 1-[3-(4-fluorophenyl)-3-hydroxyazetidin-1-yl]ethanone (CAS No. 2680808-84-) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features, combined with favorable pharmacokinetic properties, make it an attractive candidate for further development in medicinal chemistry and drug discovery.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量